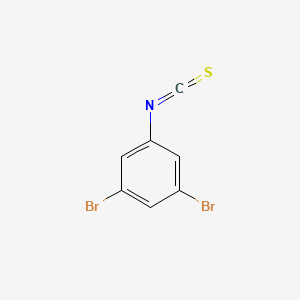
3,5-Dibromophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromophenyl Isothiocyanate is an organic compound with the molecular formula C7H3Br2NCS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromophenyl Isothiocyanate typically involves the reaction of 3,5-dibromoaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
3,5-Dibromoaniline+Thiophosgene→3,5-Dibromophenyl Isothiocyanate+Hydrogen Chloride
The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of safer and more environmentally friendly reagents is also explored to minimize the production of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thioureas.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
3,5-Dibromophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its potential as an anticancer agent is being explored, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism by which 3,5-Dibromophenyl Isothiocyanate exerts its effects involves the interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes such as signal transduction, cell cycle regulation, and apoptosis. The compound’s ability to induce oxidative stress and modulate transcription factors further contributes to its biological activity .
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Lacks the bromine substituents, making it less reactive.
4-Bromophenyl Isothiocyanate: Contains a single bromine atom, resulting in different reactivity and biological activity.
2,4-Dibromophenyl Isothiocyanate: The position of the bromine atoms affects its chemical properties and applications.
Uniqueness: 3,5-Dibromophenyl Isothiocyanate is unique due to the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H3Br2NS |
|---|---|
Peso molecular |
292.98 g/mol |
Nombre IUPAC |
1,3-dibromo-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
Clave InChI |
LCGAHLZXWAVKRH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


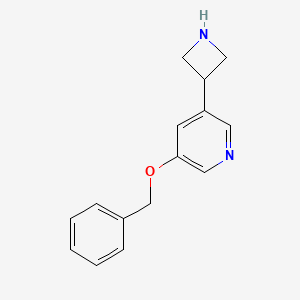
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
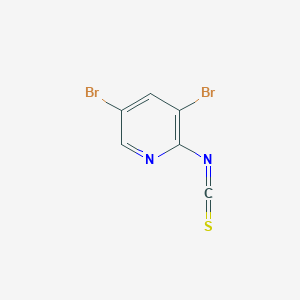
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
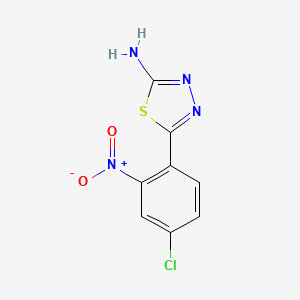
![3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696175.png)
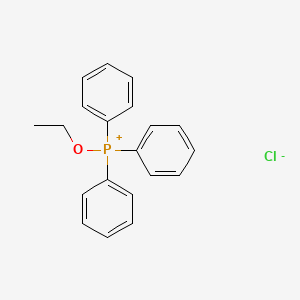
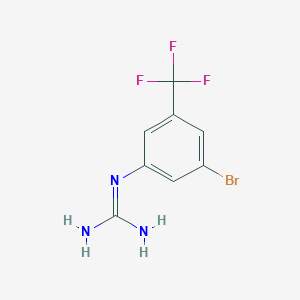
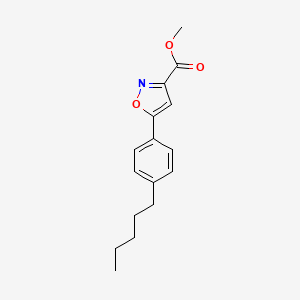
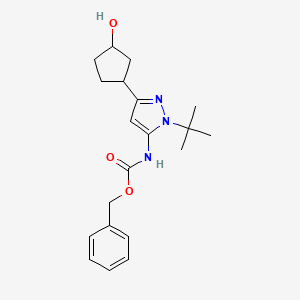
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
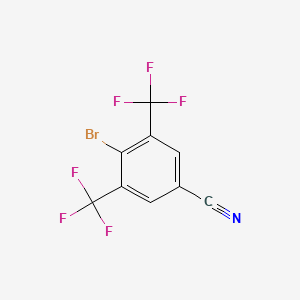
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
